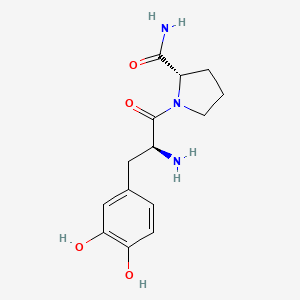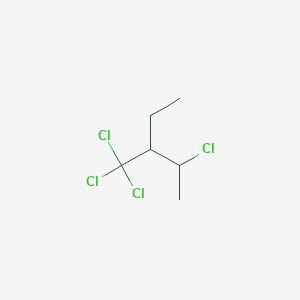
2-Chloro-3-(trichloromethyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(trichloromethyl)pentane is an organic compound with the molecular formula C6H10Cl4. It is a chlorinated derivative of pentane, characterized by the presence of both chloro and trichloromethyl groups. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trichloromethyl)pentane typically involves the chlorination of 3-(trichloromethyl)pentane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst, such as iron or aluminum chloride. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The raw materials are fed into a reactor where chlorine gas is introduced. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purity of the final product is ensured through multiple purification steps, including recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(trichloromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trichloromethyl groups can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Elimination: Strong bases like sodium ethoxide or potassium hydroxide are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Products include various substituted pentanes.
Elimination: Alkenes such as 2-pentene or 3-pentene.
Oxidation: Alcohols or carboxylic acids depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
2-Chloro-3-(trichloromethyl)pentane is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: Used in studies involving the interaction of chlorinated compounds with biological systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(trichloromethyl)pentane involves its reactivity with nucleophiles and bases. The chloro and trichloromethyl groups are electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a starting material.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-methylpentane
- 3-Chloro-2-methylpentane
- 2-Chloro-2-methylpentane
Uniqueness
2-Chloro-3-(trichloromethyl)pentane is unique due to the presence of both chloro and trichloromethyl groups, which impart distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and industrial applications, where such functionalities are required.
Propiedades
Número CAS |
66520-48-7 |
|---|---|
Fórmula molecular |
C6H10Cl4 |
Peso molecular |
223.9 g/mol |
Nombre IUPAC |
2-chloro-3-(trichloromethyl)pentane |
InChI |
InChI=1S/C6H10Cl4/c1-3-5(4(2)7)6(8,9)10/h4-5H,3H2,1-2H3 |
Clave InChI |
BHMRLSIVDIPRHH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)

![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)
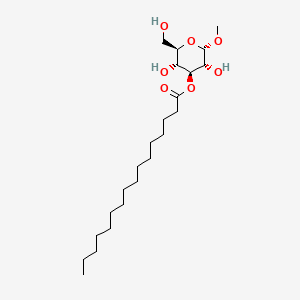
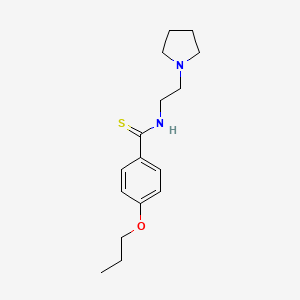
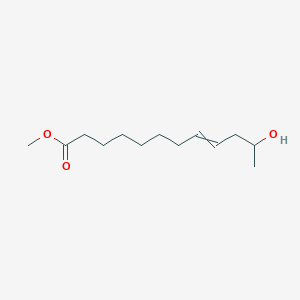
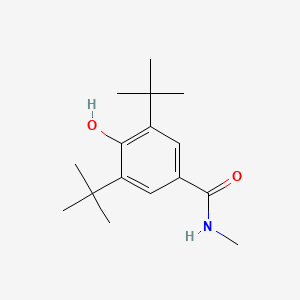
![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)
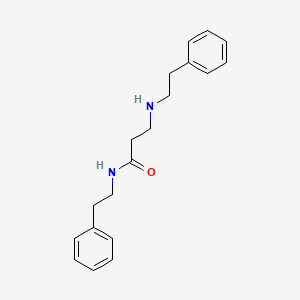
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)


